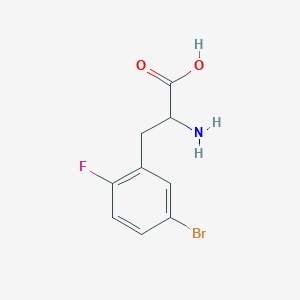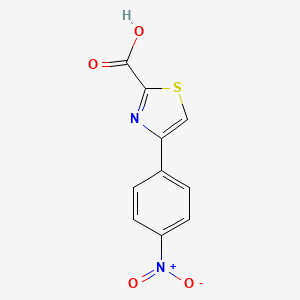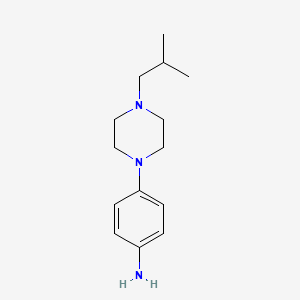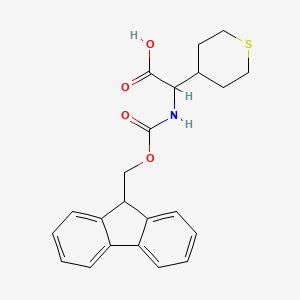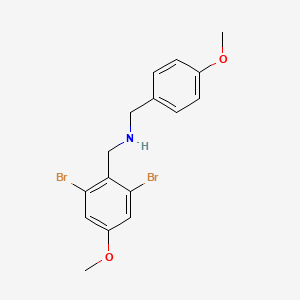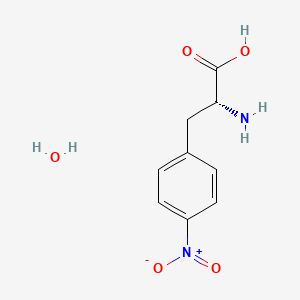
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Übersicht
Beschreibung
“(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” is a compound with a specific stereochemistry. The “(1S,3S)” notation indicates the absolute configuration of the molecule according to the Cahn-Ingold-Prelog (CIP) rules . The compound consists of a cyclopentane ring, which is a cyclic molecule with five carbon atoms, with an amino group (-NH2) and two carboxylic acid groups (-COOH) attached .
Molecular Structure Analysis
The molecular structure of “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” can be inferred from its name. It has a cyclopentane core (a five-membered ring of carbon atoms), with an amino group (-NH2) and two carboxylic acid groups (-COOH) attached . The “(1S,3S)” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” likely has the ability to form hydrogen bonds due to the presence of the amino and carboxylic acid groups .
Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods
- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors, was synthesized from L-serine using a method involving C–H insertion of alkylidenecarbene (Ohira et al., 2002).
2. Novel Analogues Design
- New analogues of glutamic acid, representing restricted conformations of glutamic acid, were prepared via 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide to 1-amino-cyclopent-2-enecarboxylic acid, although they proved to be inactive at iGluRs and mGluRs (Conti et al., 2003).
3. Enantiopure Synthesis
- Enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids were synthesized, containing the glutamic acid skeleton, characterized by specific stereochemical configurations (Caputo et al., 2006).
4. Neurological Applications
- The anxiolytic-like and antidepressant-like effects of ACPT-I, a selective group III metabotropic glutamate receptor agonist, were observed in rat studies, suggesting potential therapeutic applications in anxiety and depression (Tatarczyńska et al., 2002).
5. Structural Analysis
- The crystal structure of (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid was analyzed using various techniques, contributing to the understanding of its molecular structure (Huang et al., 2003).
6. Influence on Glutamate Levels
- RS-ACPD, a variant of ACPD, was found to reduce intracellular glutamate levels in astrocytes, indicating potential implications in neurological functions and disorders (Ye et al., 2001).
7. Bicyclic γ-Amino Acids Synthesis
- Synthesis of bicyclic γ-amino acids, GABA analogues, was achieved, which involved a method for synthesizing 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives (Semeno et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the body’s metabolic processes .
Mode of Action
The compound acts as a selective and potent inactivator of human OAT . It undergoes a series of reactions, including fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This results in the inactivation of OAT .
Pharmacokinetics
Similar compounds have been shown to be metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inactivation of OAT by (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid can lead to significant changes at the molecular and cellular levels. For instance, it has been found to inhibit the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .
Eigenschaften
IUPAC Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FFWSUHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
CAS RN |
477331-06-9 | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid in the brain, and how does it affect neuronal activity?
A1: (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid acts as an agonist at group II metabotropic glutamate receptors (mGluRs). [, , ] These receptors are located on neuronal synapses and play a modulatory role in synaptic transmission. Activation of group II mGluRs by 1S,3S-ACPD typically leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. []
Q2: How has (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid been used to investigate the role of long-term potentiation (LTP) in learning and memory?
A2: Researchers have used 1S,3S-ACPD to investigate whether LTP, a long-lasting enhancement of synaptic strength, is a valid model for memory formation. Studies have shown that 1S,3S-ACPD effectively blocks the induction of LTP in both the CA1 region and the dentate gyrus of the hippocampus, brain regions crucial for learning and memory. [, , ] Interestingly, despite blocking LTP, 1S,3S-ACPD administration did not prevent animals from learning a spatial task. [] This finding challenges the widely held view that HFS-induced LTP is a reliable model for memory formation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



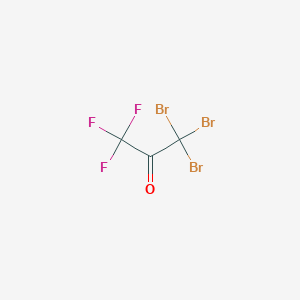
![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)

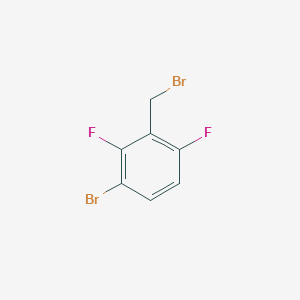
![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)

